烯丙基-N-(2-氨基乙基)氨基甲酸酯

描述

Allyl N-(2-aminoethyl)carbamate is a synthetic organic compound that serves as a cleavable linker . It is also known by its IUPAC name, allyl 2-aminoethylcarbamate hydrochloride .

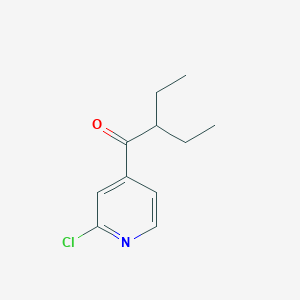

Synthesis Analysis

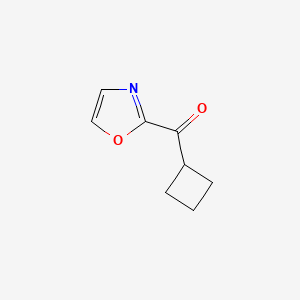

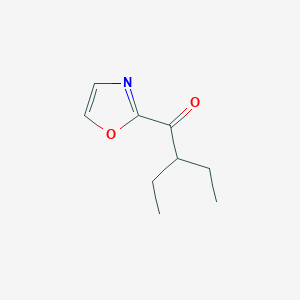

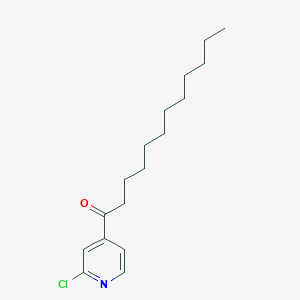

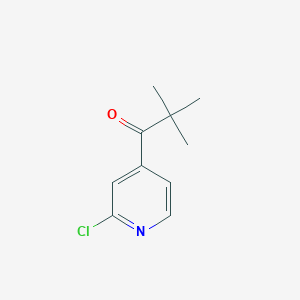

The synthesis of allyl N-(2-aminoethyl)carbamate involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of allyl N-(2-aminoethyl)carbamate contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Allyl N-(2-aminoethyl)carbamate is a type of carbamate, which are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis

Allyl N-(2-aminoethyl)carbamate has a molecular weight of 144.17 . It appears as a liquid that is colorless to light yellow . It should be stored at 4°C, sealed, and away from moisture and light .科学研究应用

医药药物合成

烯丙基-N-(2-氨基乙基)氨基甲酸酯作为一种多功能的结构单元,在药物研究中用于合成创新药物候选化合物。 其独特的化学结构使其能够开发针对各种健康状况的靶向疗法 .

材料科学应用

该化合物的官能团在材料科学中很有价值,可用于创建具有所需特性的专用材料 .

化学合成

在化学合成中,该化合物可用于将烯丙基引入分子中,这对于创建复杂的有机化合物至关重要 .

分析化学

由于其独特的结构,烯丙基-N-(2-氨基乙基)氨基甲酸酯可作为分析化学中的标准品或试剂,用于识别或定量其他物质 .

色谱法

它也可以用作色谱法中的一种衍生物,用于分离基于其对衍生物亲和性的化合物 .

生命科学研究

作用机制

Target of Action

Allyl N-(2-aminoethyl)carbamate is primarily used as a cleavable linker . It is utilized in the design of antibody-drug conjugates (ADCs), where it serves as a bridge connecting the antibody to the drug . The primary targets of this compound are therefore the specific cells that the antibody component of the ADC is designed to recognize.

Mode of Action

As a cleavable linker, the role of Allyl N-(2-aminoethyl)carbamate is to securely attach the drug to the antibody while in circulation, and then release the drug once inside the target cell . The cleavage can occur through various mechanisms, such as changes in pH or the action of specific enzymes within the cell . This ensures that the drug is delivered precisely to the target cells, reducing off-target effects and improving the efficacy of the treatment .

Pharmacokinetics

The pharmacokinetics of Allyl N-(2-aminoethyl)carbamate, as part of an ADC, would be influenced by several factors including the properties of the antibody and the drug, as well as the stability of the linker . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be largely determined by these factors.

Result of Action

The result of the action of Allyl N-(2-aminoethyl)carbamate is the targeted delivery of the drug to the specific cells recognized by the antibody component of the ADC . This can lead to improved treatment outcomes, as the drug can exert its effects directly on the target cells while minimizing damage to healthy cells .

Action Environment

The action environment can significantly influence the stability and efficacy of Allyl N-(2-aminoethyl)carbamate. Factors such as pH and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . Additionally, factors such as temperature and storage conditions can impact the stability of the compound .

安全和危害

未来方向

生化分析

Biochemical Properties

Allyl N-(2-aminoethyl)carbamate plays a significant role in biochemical reactions, particularly in the context of antibody-drug conjugates. It acts as a cleavable linker, facilitating the attachment of drugs to antibodies . This compound interacts with various enzymes and proteins, including proteases that cleave the linker to release the drug at the target site. The nature of these interactions is crucial for the efficacy of the drug delivery system, as the cleavage must occur specifically at the target site to minimize off-target effects .

Cellular Effects

Allyl N-(2-aminoethyl)carbamate influences various cellular processes, particularly in the context of targeted drug delivery. It affects cell signaling pathways by enabling the release of therapeutic agents at specific cellular locations . This targeted release can lead to changes in gene expression and cellular metabolism, enhancing the therapeutic efficacy while reducing systemic toxicity. The compound’s role in facilitating targeted drug delivery makes it a valuable tool in cancer therapy and other treatments requiring precise drug localization .

Molecular Mechanism

The molecular mechanism of allyl N-(2-aminoethyl)carbamate involves its function as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, specific proteases cleave the linker, releasing the attached drug . This cleavage is facilitated by the presence of specific amino acid sequences recognized by the proteases. The released drug then exerts its therapeutic effects by binding to its target biomolecules, inhibiting or activating specific enzymes, and altering gene expression . The precise cleavage and release mechanism are critical for the compound’s effectiveness in targeted drug delivery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allyl N-(2-aminoethyl)carbamate can change over time due to its stability and degradation properties. The compound is generally stable under refrigerated conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the stability of the compound is crucial for maintaining its efficacy in drug delivery systems. Degradation of the compound can lead to reduced therapeutic effects and increased off-target toxicity .

Dosage Effects in Animal Models

The effects of allyl N-(2-aminoethyl)carbamate vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates targeted drug delivery with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including off-target drug release and systemic toxicity . Threshold effects have been identified, indicating the importance of precise dosage control to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Allyl N-(2-aminoethyl)carbamate is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. The compound interacts with enzymes such as proteases that cleave the linker to release the drug . These interactions are critical for the compound’s function in targeted drug delivery, as they ensure the precise release of the therapeutic agent at the target site. The compound’s involvement in these metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, allyl N-(2-aminoethyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its therapeutic effects. The compound’s transport and distribution properties are crucial for its effectiveness in targeted drug delivery, as they ensure that the drug reaches the intended site of action .

Subcellular Localization

The subcellular localization of allyl N-(2-aminoethyl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization properties are essential for the compound’s function in targeted drug delivery, as they ensure that the drug is released at the precise subcellular location where it can exert its therapeutic effects. The compound’s activity and function are closely linked to its subcellular localization, making it a valuable tool in precision medicine .

属性

IUPAC Name |

prop-2-enyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOIHSWNTZHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584096 | |

| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223741-66-0 | |

| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

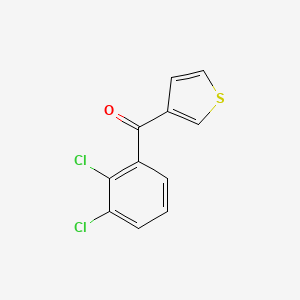

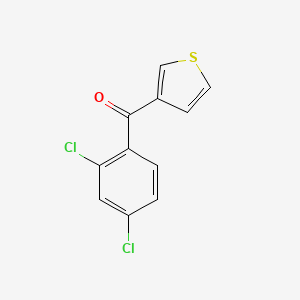

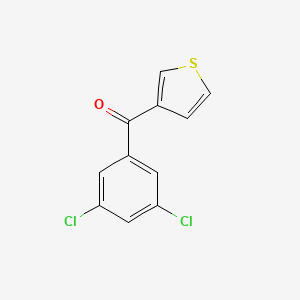

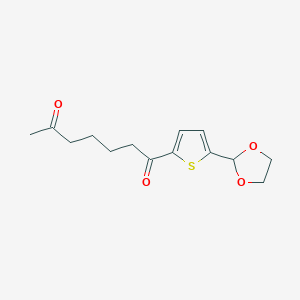

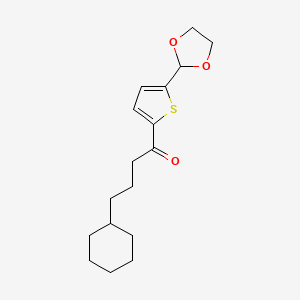

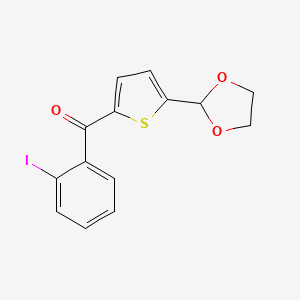

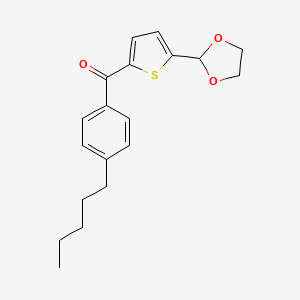

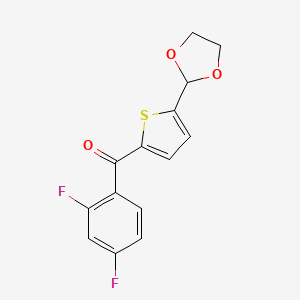

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。